molecular formula C20H21N3O4S B11319445 N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11319445
M. Wt: 399.5 g/mol
InChI Key: PIZWJKOWFQQXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, an acetamide group, and substituted phenyl groups.

Preparation Methods

The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxy-3-methoxyaniline with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 3-methylphenoxyacetyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the substituted phenyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O4S/c1-4-26-16-9-8-14(11-17(16)25-3)19-22-20(28-23-19)21-18(24)12-27-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3,(H,21,22,23,24)

InChI Key

PIZWJKOWFQQXLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC(=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.